

Spectroscopic data (NMR, HRMS) for (rel)-Asperparaline A

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Compound of Interest

Compound Name: (rel)-Asperparaline A

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A Comprehensive Spectroscopic and Methodological Guide to (rel)-Asperparaline A

This technical guide provides an in-depth overview of the spectroscopic data for **(rel)-Asperparaline A**, a paralytic alkaloid isolated from *Aspergillus japonicus* JV-23. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format and detailing the experimental protocols for its acquisition.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides the elemental composition of a molecule based on its precise mass-to-charge ratio. The HRMS data for Asperparaline A confirms its molecular formula.

Table 1: HRMS Data for (rel)-Asperparaline A

Ionization Mode	Mass-to-Charge (m/z) [M] ⁺	Calculated Mass	Molecular Formula
HR-EIMS	359.2195	359.2209	C ₂₀ H ₂₉ N ₃ O ₃

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. The ^1H and ^{13}C NMR data for **(rel)-Asperparaline A** are summarized below.

[1]

Table 2: ^1H NMR Spectroscopic Data for **(rel)-Asperparaline A** (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Ha	2.05	m	
2-Hb	2.55	m	
3-H	4.09	dd	11.5, 5.5
5-H	3.78	d	11.5
6-Ha	1.85	m	
6-Hb	2.25	m	
7-Ha	1.60	m	
7-Hb	1.95	m	
8-H	3.45	t	8.5
11-H	3.88	s	
13-Ha	2.65	d	
13-Hb	2.85	d	17.5
15-H	3.01	s	
16-H	2.89	s	
18-H	1.01	s	
19-H	1.05	s	
20-H	1.25	d	7.0

Table 3: ^{13}C NMR Spectroscopic Data for (rel)-Asperparaline A (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
2	30.2
3	59.8
4	70.1
5	55.1
6	23.5
7	38.9
8	63.2
9	58.7
10	79.1
11	60.3
12	178.2
13	49.9
14	177.9
15	24.9
16	27.8
17	40.2
18	25.3
19	22.0
20	16.8

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of Asperparaline A.[1]

Isolation of (rel)-Asperparaline A

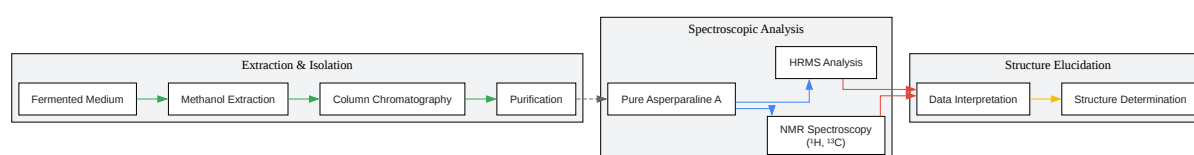
The fermented solid medium of *Aspergillus japonicus* JV-23 was extracted with methanol. The resulting extract was concentrated and subjected to a series of chromatographic separations. The crude extract was first chromatographed on a Wakogel C-200 column. Fractions containing the compound of interest were further purified by flash chromatography on a Kieselgel 60 column, followed by crystallization to yield pure Asperparaline A.[1]

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were acquired on a JEOL JNM A-500 spectrometer operating at 500 MHz for ^1H and 125 MHz for ^{13}C . [1] Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. [1]
- High-Resolution Mass Spectrometry: High-resolution electron ionization mass spectrometry (HR-EIMS) was performed on a JEOL JMS-DX300 instrument. [1]

Visualization of Experimental Workflow

The general workflow for the isolation and characterization of a natural product like Asperparaline A is depicted in the following diagram.



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Caption: Workflow for the isolation and structural elucidation of natural products.

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References

- 1. tandfonline.com [tandfonline.com]
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